2-Tert-butyl-4-nitroaniline
CAS No.: 59255-98-0
Cat. No.: VC21412785
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59255-98-0 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23g/mol |
IUPAC Name | 2-tert-butyl-4-nitroaniline |
Standard InChI | InChI=1S/C10H14N2O2/c1-10(2,3)8-6-7(12(13)14)4-5-9(8)11/h4-6H,11H2,1-3H3 |
Standard InChI Key | NLKJERRQFXNBFM-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Introduction
Physical and Chemical Properties
Molecular Structure and Basic Information
2-Tert-butyl-4-nitroaniline has the molecular formula C10H14N2O2. While specific data for this exact compound is limited in the available literature, properties can be estimated by examining its structural isomer, 4-(tert-Butyl)-2-nitroaniline, which has been more extensively characterized.
Physical Properties
The following table presents the estimated physical properties of 2-Tert-butyl-4-nitroaniline compared with those of its structural isomer:
Chemical Reactivity
The chemical behavior of 2-Tert-butyl-4-nitroaniline is expected to be influenced by several factors:
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The amino group (-NH2) typically acts as a nucleophile and can participate in various reactions including acylation, alkylation, and condensation reactions.
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The nitro group (-NO2) is strongly electron-withdrawing and can be reduced to an amino group under appropriate conditions, potentially creating opportunities for further functionalization.
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The tert-butyl group provides steric hindrance that can affect the reactivity of nearby positions on the aromatic ring, potentially offering selectivity in certain reactions.
Synthesis Methods
Catalytic Methods and Reaction Conditions
For the synthesis of related compounds such as 2-tert-butylaniline, various catalytic systems have been developed:
Research indicates that for related tert-butylation reactions, methyl tert-butyl ether can serve as an effective alkylating reagent under the action of appropriately designed catalysts . The reactions typically involve C-alkylation and can achieve significant conversions with proper optimization of reaction parameters.
Applications and Uses
Industrial Applications
Based on the structural features of 2-Tert-butyl-4-nitroaniline, several potential industrial applications can be proposed:
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Chemical Intermediates: The compound could serve as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring specific substitution patterns on aromatic rings.
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Dye Precursors: The combination of amino and nitro groups makes this compound potentially useful in the synthesis of azo dyes and other colorants, where such functional groups are commonly employed.
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Agricultural Chemicals: Many substituted anilines find applications in the development of herbicides, insecticides, and other agrochemical products.
Pharmaceutical Relevance
In pharmaceutical contexts, substituted anilines often serve as building blocks for active pharmaceutical ingredients (APIs). The specific substitution pattern in 2-Tert-butyl-4-nitroaniline could make it valuable in certain drug synthesis pathways:
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The nitro group can be reduced to provide an additional amino functionality for further derivatization.
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The tert-butyl group can provide lipophilicity and steric bulk, which may be desirable features in certain pharmaceutical applications.
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The specific arrangement of substituents could create a scaffold with particular three-dimensional characteristics useful for targeting specific biological interactions.
Citations https://www.chemsrc.com/en/cas/6310-19-6_583986.html https://patents.google.com/patent/CN112023979A/en
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